![molecular formula C23H26N4O3 B13696383 (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The synthesis begins with the diazotization of aniline to form a diazonium salt, which is then coupled with a suitable aromatic compound to produce the azobenzene derivative.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Tetrahydropyridine Ring: The protected amine is then subjected to a cyclization reaction to form the tetrahydropyridine ring.
Coupling with Carboxylic Acid: Finally, the tetrahydropyridine derivative is coupled with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the azobenzene moiety to aniline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
科学研究应用
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photoisomerization properties make it useful in studying light-induced biological processes.
Industry: Used in the development of photoresponsive materials and optical data storage devices.
作用机制
The mechanism of action of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide involves its ability to undergo photoisomerization. This process involves the conversion between the E and Z isomers upon exposure to light. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the subsequent changes in molecular conformation that affect its chemical behavior.
相似化合物的比较
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: Another azobenzene derivative with a different functional group.
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.
Uniqueness
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is unique due to its combination of a Boc-protected amine, azobenzene moiety, and tetrahydropyridine ring.
属性
分子式 |
C23H26N4O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-phenyldiazenylphenyl)carbamoyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-15-13-17(14-16-27)21(28)24-18-9-11-20(12-10-18)26-25-19-7-5-4-6-8-19/h4-13H,14-16H2,1-3H3,(H,24,28) |
InChI 键 |
QLJUOWBSQUFYGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


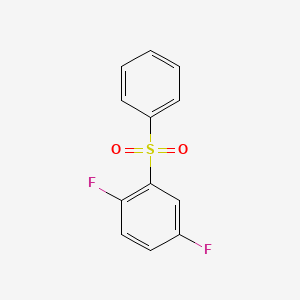
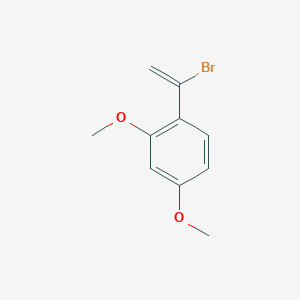

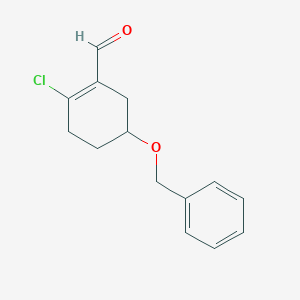
![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)

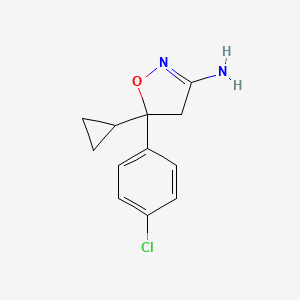
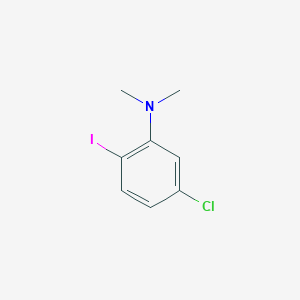
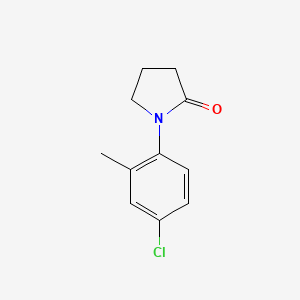

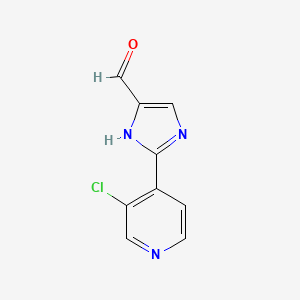


![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
